

Application Notes and Protocols: Quantifying Changes in Protein Malonylation with Malonyl-NAC

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Compound of Interest

Compound Name: *malonyl-NAC*

Cat. No.: *B12381382*

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Introduction

Protein lysine malonylation is a dynamic and evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating cellular metabolism and function.^{[1][2][3]} This modification involves the addition of a malonyl group from malonyl-CoA to the ϵ -amino group of a lysine residue, which can alter a protein's charge, structure, and activity.^{[2][3][4]} The levels of protein malonylation are intricately linked to the cellular concentration of malonyl-CoA, a key metabolite in fatty acid synthesis, and are reversed by the NAD⁺-dependent demalonylase Sirtuin 5 (SIRT5).^{[4][5][6][7][8]} Dysregulation of protein malonylation has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive area for therapeutic investigation.^{[2][9]}

Ethyl malonyl-N-acetylcysteamine (**malonyl-NAC**) is a synthetic, cell-permeable thioester designed to directly and non-enzymatically induce protein malonylation in living cells.^[10] By crossing the cell membrane, **malonyl-NAC** serves as an exogenous source of reactive malonyl groups, leading to a direct S to N acyl transfer onto lysine residues of cellular proteins.^[10] This reagent provides a powerful tool for researchers to investigate the functional consequences of increased protein malonylation, independent of endogenous metabolic pathways that produce

malonyl-CoA. These application notes provide detailed protocols for utilizing **malonyl-NAC** to quantify changes in protein malonylation and assess its impact on cellular processes.

Application Notes

Malonyl-NAC is a valuable chemical probe for:

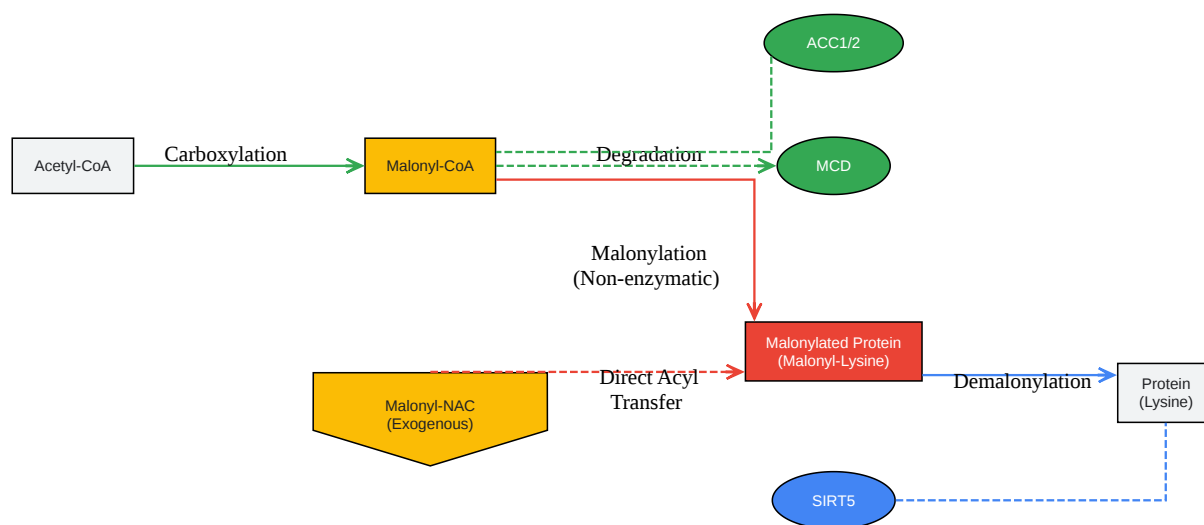
- **Inducing and Studying Hypermalonylation:** It allows for the controlled induction of protein malonylation to mimic pathological states of hypermalonylation.
- **Identifying Novel Malonylated Proteins:** By increasing the abundance of malonylated proteins, it facilitates their identification through proteomic approaches.
- **Investigating the Functional Consequences of Malonylation:** Researchers can use **malonyl-NAC** to study the effects of malonylation on specific enzyme activities, protein-protein interactions, and cellular pathways.[\[10\]](#) For example, treatment of A549 cells with **malonyl-NAC** has been shown to increase the malonylation of the glycolytic enzyme GAPDH, leading to a reduction in its enzymatic activity.[\[10\]](#)
- **Probing Cellular Metabolism:** **Malonyl-NAC** treatment can perturb cellular metabolism, such as causing an accumulation of upstream glycolytic intermediates, providing insights into the regulatory roles of malonylation.[\[10\]](#)

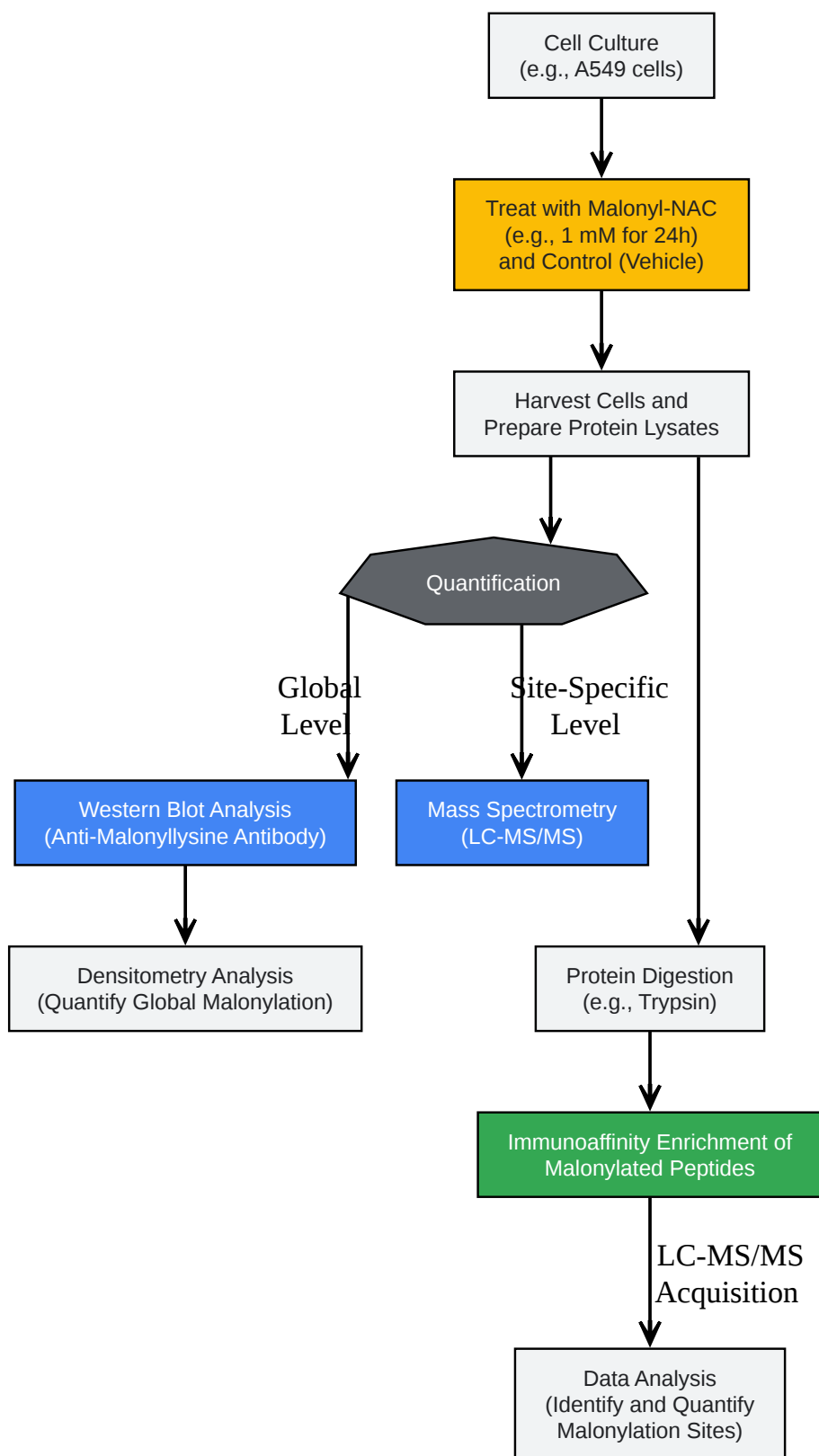
Quantitative Data Summary

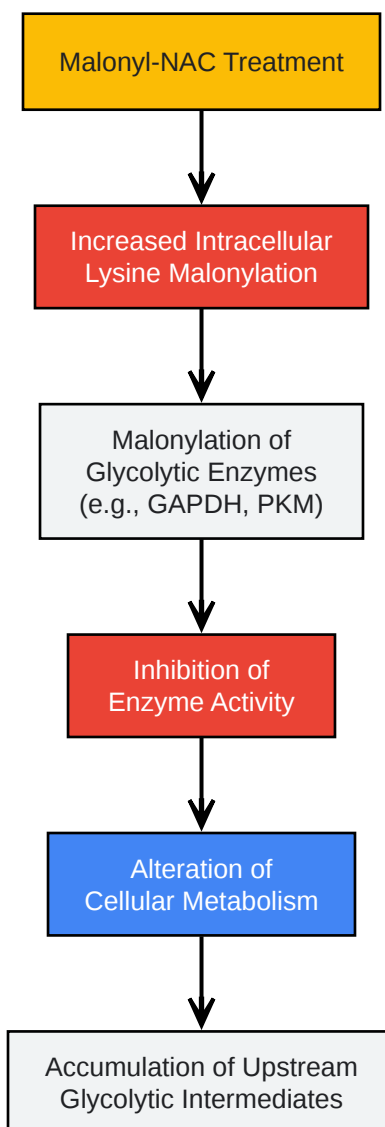
The following table summarizes the observed quantitative and qualitative changes in malonylation and cellular metabolism upon treatment with **malonyl-NAC** and in other related experimental models.

Experimental Model/Treatment	Target Analyte/Process	Observed Change	Cell/Tissue Type	Reference
1 mM Malonyl-NAC (24h)	Overall Lysine Malonylation	Significant time-dependent increase	A549 Lung Cancer Cells	[10]
1 mM Malonyl-NAC	GAPDH Activity	Significant reduction	A549 Lung Cancer Cells	[10]
1 mM Malonyl-NAC	Pyruvate Kinase Activity	Inhibition	A549 Lung Cancer Cells	[10]
1 mM Malonyl-NAC (24h)	Glucose-6-Phosphate Levels	Accumulation/Increase	A549 Lung Cancer Cells	[10]
1 mM Malonyl-NAC (24h)	Fructose-1,6-Bisphosphate Levels	Accumulation/Increase	A549 Lung Cancer Cells	[10]
1 mM Malonyl-NAC	Lactate Metabolism	Modest, but significant reduction	A549 Lung Cancer Cells	[10]
1 mM Malonyl-NAC	Acetyl-CoA Metabolism	Modest, but significant reduction	A549 Lung Cancer Cells	[10]
SIRT5 Knockout	Global Histone Malonylation	Dramatic increase	Mouse Liver	[4]
SIRT5 Knockout	Global Protein Malonylation	Increased	Mouse Primary Chondrocytes	[6][11]
High Glucose & Insulin	Protein Malonylation	Significant increase	Mouse Primary Chondrocytes	[11]

Signaling and Experimental Workflow Diagrams







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